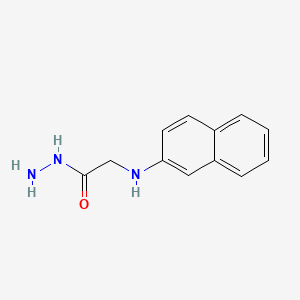

N-(2-Naphthyl)glycine hydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 742250. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(naphthalen-2-ylamino)acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c13-15-12(16)8-14-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,14H,8,13H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOZONXHXWJEQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70221189 | |

| Record name | N-(2-Naphthyl)glycine hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70955-02-1 | |

| Record name | N-2-Naphthalenylglycine hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70955-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Naphthyl)glycine hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070955021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, hydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Naphthyl)glycine hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Hydrazide Chemistry Research

The hydrazide functional group, characterized by a nitrogen-nitrogen single bond with an adjacent carbonyl group, is a cornerstone in organic synthesis and medicinal chemistry. wikipedia.org Hydrazides are prized for their reactivity, serving as versatile intermediates in the synthesis of a wide array of heterocyclic compounds. mdpi.comresearchgate.net They can react with both electrophiles and nucleophiles, a duality that chemists exploit to build complex molecular frameworks. researchgate.net The synthesis of hydrazides is often straightforward, typically involving the reaction of an ester with hydrazine (B178648) hydrate (B1144303). wikipedia.org

N-(2-Naphthyl)glycine hydrazide exemplifies the utility of this chemical class. Its synthesis can be achieved by reacting 2-naphthylamine (B18577) with ethyl iodoacetate, followed by treatment with hydrazine hydrate. nih.gov This process highlights the accessibility of such compounds, which is a crucial factor for their widespread use in research. The presence of the bulky, hydrophobic naphthalene (B1677914) group alongside the reactive hydrazide functionality imparts specific physicochemical properties that influence its biological activity.

Significance in Medicinal Chemistry and Biological Probe Development

Conventional Synthetic Pathways to this compound Core Structure

The synthesis of the fundamental this compound structure is typically achieved through well-established, sequential chemical reactions.

Multi-Step Synthesis from Precursor Molecules

The conventional synthesis is a multi-step process that begins with readily available precursor molecules. A common pathway starts with 2-naphthalenamine (also known as 2-naphthylamine). The key steps in this process are:

Alkylation : The initial step involves the alkylation of 2-naphthalenamine with an appropriate reagent, such as ethyl iodoacetate. This reaction forms the intermediate ester, ethyl N-(2-naphthyl)glycinate.

Hydrazinolysis : The ester intermediate is then treated with hydrazine (B178648) hydrate (B1144303). This step, known as hydrazinolysis, converts the ethyl ester group into the desired hydrazide moiety, yielding the final product, this compound.

This sequence provides a reliable and straightforward route to the core this compound scaffold, which can then be used for further modifications or as a standalone compound for biological evaluation.

Design and Synthesis of this compound Analogues

The core structure of this compound serves as a versatile template for the design and synthesis of a wide array of analogues. These modifications are aimed at exploring the structure-activity relationships (SAR) to enhance biological potency and selectivity.

Derivatization Strategies of the Glycine Hydrazide Moiety

The glycine hydrazide portion of the molecule offers multiple sites for chemical modification. The terminal nitrogen of the hydrazide group is a strong nucleophile, making it a prime target for derivatization. nih.gov

A primary strategy involves the condensation reaction of the hydrazide with various aldehydes and ketones to form hydrazones. nih.govmdpi.com This approach allows for the introduction of a wide range of substituents, effectively creating large libraries of derivatives from a single hydrazide precursor. nih.gov The resulting hydrazone products present different structural features compared to their parent hydrazide. nih.gov

Further diversification can be achieved through the reduction of these hydrazones to yield N-substituted peptoid hydrazides. nih.gov Another advanced technique involves using the hydrazide as a nucleophilic handle for late-stage modifications on peptides synthesized on a solid support, providing a convenient method for creating peptidomimetic libraries. nih.gov

An example of such derivatization is the preparation of biotinyl-l-3-(2-naphthyl)-alanine hydrazide (BNAH), where a biotinyl group is attached to a related alanine (B10760859) hydrazide structure, creating a valuable probe for studying carbohydrate-protein interactions. nih.gov

Structural Modifications of the Naphthalenyl Moiety

Altering the naphthalene ring system is another key strategy for generating analogues. These modifications can influence the molecule's lipophilicity, electronic properties, and steric profile, which in turn can affect its biological activity.

One approach is the introduction of substituents onto the naphthalene ring. For instance, the synthesis of N-(6-methoxy-2-naphthyl)glycine hydrazide involves adding a methoxy group to the C-6 position of the naphthalene ring.

A more significant modification involves the replacement of the entire naphthalene ring with other heterocyclic or aromatic systems, a concept known as bioisosteric replacement. An example is the synthesis of N-(6-Quinolyl)glycine hydrazide, where the naphthalene moiety is replaced by a quinoline ring. Such changes can dramatically alter the compound's biological profile.

The table below summarizes some of the synthesized analogues and the modifications made to the parent structure.

| Compound Name | Modification Type | Moiety Modified | Reference |

| N-(2-Naphthyl)alanine hydrazide | Glycine Moiety Modification | Glycine | |

| N-methyl-N-(2-naphthyl)glycine hydrazide | Glycine Moiety Modification | Glycine | |

| 3-(2-naphthylamino)butyric acid hydrazide | Glycine Moiety Modification | Glycine | |

| N-(6-methoxy-2-naphthyl)glycine hydrazide | Naphthalenyl Moiety Modification | Naphthalenyl | |

| N-(6-Quinolyl)glycine hydrazide | Naphthalenyl Moiety Modification | Naphthalenyl |

Advanced Synthetic Approaches and Molecular Hybridization in this compound Research

Modern synthetic chemistry offers sophisticated techniques for the construction of complex molecules based on the this compound scaffold. These advanced methods facilitate the creation of novel chemical entities with potentially enhanced properties.

One such advanced approach is the use of solid-phase synthesis, particularly the "submonomer approach," to build libraries of peptide-peptoid hybrids. nih.govnih.gov This method involves sequentially adding building blocks to a growing chain attached to a solid resin. Incorporating N-substituted glycine residues, or peptoids, can be challenging, but using hydrazide chemistry provides a facile route for diversification at a late stage of the synthesis. nih.govnih.gov This allows for the rapid generation of a multitude of structurally varied compounds from a common precursor. nih.gov

Molecular hybridization is another powerful strategy. This involves combining the this compound pharmacophore with other distinct chemical moieties to create a single hybrid molecule. The goal is to develop chimeric compounds that may exhibit synergistic or novel biological activities. For example, hydrazide scaffolds have been used to create hybrid molecules with sugars (glycosylhydrazides) or to form complexes with transition metals. mdpi.comnih.gov While not specific to this compound itself, these studies demonstrate the utility of the hydrazide group in creating complex, hybridized structures. mdpi.comnih.gov The intrinsic reactivity of the hydrazide group, allowing it to form stable linkages with various other molecules, makes it an excellent component for molecular hybridization strategies. mdpi.com

Preclinical and in Vitro Biological Activity Spectrum of N 2 Naphthyl Glycine Hydrazide Derivatives

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulatory Studies

The N-(2-naphthyl)glycine hydrazide framework is central to a class of potent CFTR inhibitors. escholarship.org High-throughput screening of extensive small molecule libraries identified glycine (B1666218) hydrazides as a novel chemical class of CFTR inhibitors. nih.govnih.govsemanticscholar.org Subsequent structure-activity relationship (SAR) studies led to the development of highly potent derivatives, most notably N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide, commonly known as GlyH-101. nih.govnih.govresearchgate.netresearchgate.net This derivative, which incorporates the this compound core, has been instrumental in characterizing the inhibitory mechanism and the structure of the CFTR pore. escholarship.orgnih.gov

Inhibition of CFTR Chloride Conductance

Glycine hydrazide derivatives, particularly GlyH-101, are effective, reversible inhibitors of the CFTR chloride channel. caymanchem.comsigmaaldrich.com GlyH-101 inhibits CFTR Cl⁻ conductance with an inhibitory constant (Kᵢ) of 4.3 µM. caymanchem.combioscience.co.uk The onset of this inhibition is rapid, achieving significant blockage in under one minute. nih.govnih.govescholarship.org The inhibitory action involves the compound binding to a site at the external pore of the CFTR channel, thereby occluding it and preventing chloride ion transport. escholarship.orgcaymanchem.com The potency of these inhibitors is influenced by the substituents on the chemical scaffold; analogues with N-(2-naphthalenyl) and 3,5-dibromo-2,4-dihydroxyphenyl groups have shown maximal inhibitory potency. nih.govnih.govsemanticscholar.org

Table 1: Inhibitory Potency of Selected Glycine Hydrazide Derivatives on CFTR

| Compound | Substituent | Kᵢ (µM) | % Inhibition |

|---|---|---|---|

| GlyH-101 | 2-Naphthalenyl | 4.3 | 95 |

| GlyH-102 | 2-Naphthalenyl | 4.7 | 98 |

| GlyH-103 | 2-Naphthalenyl | 20 | 56 |

Data sourced from studies on CFTR-expressing cells.

Electrophysiological Investigations of Channel Function

Electrophysiological studies have provided detailed insights into the mechanism of CFTR inhibition by this compound derivatives. Whole-cell current measurements demonstrate that the block by GlyH-101 is voltage-dependent, exhibiting strong inward rectification. nih.govnih.govresearchgate.net This is evidenced by a change in the apparent inhibitory constant (Kᵢ) with membrane potential, increasing from 1.4 µM at +60 mV to 5.6 µM at -60 mV. nih.govnih.govsemanticscholar.orgescholarship.org

Patch-clamp experiments further elucidate the nature of the channel block. The presence of GlyH-101 leads to rapid closures of the channel within bursts of openings. nih.govnih.govresearchgate.net For instance, at a holding potential of -60 mV, 5 µM of GlyH-101 was shown to reduce the mean channel open time from 264 milliseconds to just 13 milliseconds. nih.govnih.govsemanticscholar.orgescholarship.org This flickering block is characteristic of an open-channel blocker that physically occludes the ion-conducting pathway. sigmaaldrich.com The inhibitory potency was also observed to be reduced upon lowering the extracellular chloride concentration, suggesting competition or interaction at the pore's outer vestibule. nih.govnih.gov

Application as Molecular Probes for CFTR Pore Structure

The unique pore-occluding mechanism of glycine hydrazides renders them valuable as molecular probes for investigating the physical structure of the CFTR channel pore. nih.govnih.govescholarship.org By binding near the external entrance of the pore, compounds like GlyH-101 act as a tool to physically map the outer vestibule of the channel. escholarship.orgnih.govcaymanchem.com Computational chemistry and molecular dynamics simulations, validated by site-directed mutagenesis, have been used in conjunction with these inhibitors to model the GlyH-101 binding site on CFTR. escholarship.org This research is crucial for understanding the architecture of the channel and the dynamics of ion permeation, providing insights that are not achievable through other means. escholarship.orgnih.gov

Antitubercular Efficacy against Mycobacterium tuberculosis Strains

In addition to their CFTR inhibitory activity, this compound and its analogues have demonstrated significant potential as antitubercular agents. nih.govacs.org Research has confirmed their efficacy against both drug-sensitive and, critically, drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govacs.orgmdpi.com

Inhibitory Action against Drug-Sensitive M. tuberculosis

In vitro studies have shown that this compound and several of its analogues exhibit potent inhibitory action against the H37Rv strain of M. tuberculosis. nih.govacs.org The minimum inhibitory concentrations (MIC) for these compounds range from 0.5 to 10.0 µg/mL in Youman's medium. nih.govacs.org The proposed mechanism of action for some of these hydrazide derivatives involves the inhibition of the DNA-dependent RNA polymerase in M. tuberculosis, which disrupts transcription and suppresses bacterial proliferation.

Table 2: In Vitro Antitubercular Activity of this compound Analogues against M. tuberculosis H37Rv

| Compound | Name | MIC (µg/mL) |

|---|---|---|

| 1 | This compound | 1 |

| 3 | N-(2-Naphthyl)alanine hydrazide | 1 |

| 5 | N-Methyl-N-(2-naphthyl)glycine hydrazide | 10 |

| 7 | N-(6-Methoxy-2-naphthyl)glycine hydrazide | 0.5 |

| 23 | 3-(2-Naphthylamino)butyric acid hydrazide | 1 |

Activity against Drug-Resistant M. tuberculosis Strains

A significant finding is the efficacy of this compound analogues against strains of M. tuberculosis that are resistant to established first-line drugs. nih.govacs.org These compounds have demonstrated significant inhibitory action against strains resistant to isonicotinic acid hydrazide (Isoniazid) and streptomycin. nih.govacs.org Furthermore, related studies using a scaffold hopping approach have identified novel N-substituted amino acid hydrazides with enhanced activity against both isoniazid-resistant and rifampicin-resistant M. tuberculosis. mdpi.com This highlights the potential of the this compound scaffold in developing new therapeutic options to combat the growing problem of multidrug-resistant tuberculosis. mdpi.comnih.gov

Broad-Spectrum Antimicrobial Activity Research of this compound Derivatives

The search for novel antimicrobial agents is a critical area of research, driven by the increasing prevalence of drug-resistant pathogens. Derivatives of this compound have been investigated for their potential as broad-spectrum antimicrobial compounds, with studies exploring their efficacy against various bacterial and fungal strains. The core structure, combining a naphthalene (B1677914) ring with a glycine hydrazide moiety, offers a versatile scaffold for chemical modification to enhance antimicrobial potency.

Antibacterial Studies

Research into the antibacterial properties of this compound and its analogues has revealed significant activity, particularly against pathogenic bacteria.

A key area of investigation has been their efficacy against Mycobacterium tuberculosis. Analogues such as N-(2-Naphthyl)alanine hydrazide, N-methyl-N-(2-naphthyl)glycine hydrazide, and N-(6-methoxy-2-naphthyl)glycine hydrazide have demonstrated potent inhibitory action against M. tuberculosis H37Rv, with effective concentrations ranging from 0.5 to 10.0 µg/mL. nih.gov Notably, these compounds maintained significant activity against strains resistant to common antitubercular drugs like isonicotinic acid hydrazide and streptomycin. nih.gov The mechanism of action for this compound involves the inhibition of the DNA-dependent RNA polymerase enzyme in M. tuberculosis, a process driven by hydrophobic interactions with the enzyme.

Further studies have expanded the antibacterial spectrum to other resistant pathogens. A novel series of naphthalimide hydrazide derivatives showed potent activity against carbapenem-resistant Acinetobacter baumannii, a challenging Gram-negative pathogen. nih.govrsc.org Several of these compounds exhibited a minimum inhibitory concentration (MIC) range of 0.5–1 µg/mL and were also active against multiple clinical isolates of multidrug-resistant A. baumannii. nih.govrsc.org Synergistic studies also indicated that some derivatives enhance the efficacy of FDA-approved drugs. nih.govrsc.org

Other related structures have also been explored. For instance, 2-(3-hydroxy-2-naphthoyl)-3,4,4a,5,10,10a-hexahydro-1H-5,10-benzenobenzo[g]phthalazine-1,4-dione, a complex hydrazide derivative, along with its nitro, nitroso, and bromo variations, displayed high antibacterial activity when compared to reference drugs. researchgate.netcolab.ws

Table 1: Antibacterial Activity of this compound Analogues

| Compound/Derivative | Target Organism | Activity/Potency | Reference |

|---|---|---|---|

| N-(2-Naphthyl)alanine hydrazide (3) | Mycobacterium tuberculosis H37Rv | 0.5 to 10.0 µg/mL | nih.gov |

| N-methyl-N-(2-naphthyl)glycine hydrazide (5) | Mycobacterium tuberculosis H37Rv | 0.5 to 10.0 µg/mL | nih.gov |

| N-(6-methoxy-2-naphthyl)glycine hydrazide (7) | Mycobacterium tuberculosis H37Rv | 0.5 to 10.0 µg/mL | nih.gov |

| Naphthalimide hydrazide derivatives (5b, 5c, 5d, 5e) | Carbapenem-resistant A. baumannii | MIC: 0.5–1 µg/mL | nih.govrsc.org |

| 2-(3-hydroxy-2-naphthoyl) derivative (2) | Various Bacteria | High activity | researchgate.netcolab.ws |

Antifungal Investigations

The antifungal potential of hydrazide derivatives has been an area of active research, with studies demonstrating the efficacy of scaffolds related to this compound. While direct studies on this compound are less common, research on analogous structures highlights the promise of this chemical class.

Investigations into N-glycosyl-N′-(5-substituted phenyl-2-furoyl) hydrazide derivatives revealed broad-spectrum fungicidal activity. mdpi.com Certain derivatives, such as those incorporating Arabinose, Fucose, and Mannose, showed good to moderate activity against fungi like Phytophthora infestans, Phomopsis asparagi, and Alternaria alternata. mdpi.com Similarly, a comprehensive study of 52 N'-phenylhydrazide compounds found that many possessed significant antifungal activity against five strains of Candida albicans, including fluconazole-resistant strains. researchgate.net The antifungal mechanism for some of these compounds was found to involve the generation of free radicals and reactive oxygen species, leading to damage of the fungal mycelium. researchgate.net

Furthermore, Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) and various amino acids (including glycine) were tested for their in vitro antifungal activity against Candida albicans, indicating that the naphthalene moiety is a viable component in the design of antifungal agents. nih.gov

Table 2: Antifungal Activity of Related Hydrazide Derivatives

| Compound Class | Target Organism | Key Findings | Reference |

|---|---|---|---|

| N-glycosyl-N′-(5-substituted phenyl-2-furoyl) hydrazides | Phytophthora infestans, Phomopsis asparagi | Good to moderate activity at 50 µg·mL⁻¹ | mdpi.com |

| N'-phenylhydrazides | Candida albicans (including resistant strains) | Many compounds showed higher activity than fluconazole | researchgate.net |

| N-(2-hydroxy-1-naphthalidene)-amino acid Schiff bases | Candida albicans | Demonstrated antifungal activity | nih.gov |

Anti-inflammatory Potential Investigations

Hydrazide and hydrazone derivatives, particularly those incorporating a naphthyl group, have emerged as promising candidates for the development of new anti-inflammatory drugs. nih.govresearchgate.net The N-acylhydrazone subunit is considered a "privileged structure" in medicinal chemistry due to its stability and ability to interact with biological targets. mdpi.com

Studies on novel regioisomeric analogues of naphthyl-N-acylhydrazone derivatives, such as LASSBio-2039, LASSBio-2040, and LASSBio-2041, have demonstrated significant anti-inflammatory activity. mdpi.com Research suggests that the α-naphthyl moiety may be more advantageous for anti-inflammatory potential than the β-naphthyl moiety. researchgate.net These compounds have been shown to act through multiple mechanisms, including the reduction of inflammatory mediators. mdpi.com

Evaluation in Preclinical Models of Inflammation

The anti-inflammatory efficacy of naphthyl-containing hydrazide derivatives has been validated in several preclinical in vivo models. In carrageenan-induced inflammation models, these compounds have shown a significant ability to reduce leukocyte migration and the production of pro-inflammatory molecules like nitric oxide (NO) and interleukin-1β. mdpi.com

For example, the naphthyl-N-acylhydrazone derivatives LASSBio-2039, LASSBio-2040, and LASSBio-2041 all produced a significant, dose-dependent reduction in leukocyte migration in a subcutaneous air pouch model. mdpi.com At a dose of 30 µmol/kg, the inhibition of cell migration reached 66-73%. mdpi.com Another study on the N-acylhydrazone derivative JR19 also showed a significant 66% reduction in cell migration in the same model. mdpi.com These findings indicate that the compounds have a direct effect on the migratory capacity of leukocytes. mdpi.com The anti-inflammatory effects of some of these derivatives are believed to be dependent on the nitric oxide pathway and cytokine signaling. researchgate.netmdpi.com

Table 3: Efficacy of Naphthyl Hydrazone Derivatives in Preclinical Inflammation Models

| Compound | Model | Effect | Reference |

|---|---|---|---|

| LASSBio-2039 | Carrageenan-induced inflammation | Dose-dependent reduction in leukocyte migration (up to 66%) | mdpi.com |

| LASSBio-2040 | Carrageenan-induced inflammation | Dose-dependent reduction in leukocyte migration (up to 73%) | mdpi.com |

| LASSBio-2041 | Carrageenan-induced inflammation | Dose-dependent reduction in leukocyte migration (up to 68%) | mdpi.com |

| JR19 (N-acylhydrazone) | Carrageenan-induced subcutaneous air pouch | 66% reduction in cell migration | mdpi.com |

Antineoplastic Activity Evaluations

The structural scaffold of this compound is present in various derivatives that have been evaluated for their antineoplastic properties. The naphthalene ring is a common feature in many compounds designed as potential anticancer agents. mdpi.comrsc.org

Research on benzyl (B1604629) naphthyl sulfoxide/sulfone derivatives has identified compounds with potent antineoplastic activity at nanomolar concentrations, with relatively low toxicity to normal human cell lines. rsc.org One promising candidate, (2-methoxy-5-((naphthalen-2-ylsulfonyl)methyl)phenyl)glycine, was found to inhibit tumor cell migration and induce apoptosis. rsc.org Similarly, studies on quinoline-hydrazide compounds revealed that replacing the quinoline (B57606) system with a naphthalene ring resulted in comparable levels of cytotoxicity against several cancer cell lines. mdpi.com Hydroxynaphthanilides, which are cyclic analogues of salicylanilides, are also being investigated as a potential model structure for developing novel anticancer agents. nih.gov

Antiproliferative Effects on Cancer Cell Lines

Derivatives containing the naphthyl moiety have demonstrated significant antiproliferative effects across a range of human cancer cell lines. The potency of these compounds is often influenced by the specific substitutions on the naphthalene ring and the aniline (B41778) portion of the molecule.

For instance, a study on nitro-substituted hydroxynaphthanilides found that their antiproliferative potential increased when the nitro group was moved from the ortho- to the para-position on the aniline ring. nih.gov The most potent compounds, 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide and 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide, showed significant activity against THP-1 (leukemia) and MCF-7 (breast cancer) cells while not affecting non-tumor cells. nih.gov These compounds were found to induce G1 cell cycle arrest. nih.gov

In another study, a naphthalene derivative (compound 26) of a quinoline-hydrazide scaffold showed a significant reduction in cell viability of up to 54% in Kelly neuroblastoma cells. mdpi.com N-glycosyl-N′-(5-substituted phenyl-2-furoyl) hydrazide derivatives also exhibited notable antitumor activity, with some compounds showing greater potency against human promyelocytic leukemic cells (HL-60) than the control drug, doxorubicin. mdpi.com

Table 4: Antiproliferative Activity of Naphthalene-Containing Derivatives on Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | Activity/Potency (IC₅₀) | Reference |

|---|---|---|---|

| 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide (2) | THP-1 (Leukemia), MCF-7 (Breast) | Potent antiproliferative effect | nih.gov |

| 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide (6) | THP-1 (Leukemia), MCF-7 (Breast) | Potent antiproliferative effect | nih.gov |

| N-glycosyl-N′-(furoyl) hydrazide (III-4) | HL-60 (Leukemia) | IC₅₀ = 1.2 µM | mdpi.com |

| N-glycosyl-N′-(furoyl) hydrazide (III-3) | HL-60 (Leukemia) | IC₅₀ = 6.9 µM | mdpi.com |

| Naphthalene-hydrazide derivative (26) | Kelly (Neuroblastoma) | Up to 54% reduction in viability | mdpi.com |

| Benzyl naphthyl sulfone derivative (15b) | HeLa, MCF-7, HepG2, SCC-15 | Potent activity at nanomolar levels | rsc.org |

| 2-Naphthyl β-lactam (9n) | MCF-7 (Breast) | IC₅₀ = 139 nM | mdpi.com |

Other Investigated Biological Modulations

Beyond the more commonly studied areas, the this compound scaffold and its derivatives have been explored for a variety of other potential therapeutic effects. These investigations, while in some cases preliminary, highlight the diverse biological systems that can be modulated by this class of compounds.

Antiviral Activity Research

While direct studies on the antiviral properties of this compound are not extensively documented, research into structurally related naphthyl-carbohydrazide derivatives has shown promise against influenza A viruses. One study identified 3-hydroxy-N'-[(Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]naphthalene-2-carboxamide, designated as HENC, as a lead compound. The antiviral activity of HENC and its analogues was assessed against influenza A virus replication in Madin-Darby Canine Kidney (MDCK) cells.

The research highlighted that the presence of a naphthalene ring linked to a tetrahydronaphthalene ring via a carbohydrazide (B1668358) bridge, along with a hydroxyl group at the 2-position of the naphthalene ring, were critical for antiviral efficacy. The substitution at the imine carbon of the hydrazone linkage was found to significantly impact the inhibitory activity. For instance, derivatives with a phenyl or cyclohexyl group at this position demonstrated the most potent antiviral effects. The phenyl-containing analogue, in particular, exhibited antiviral activity comparable to the active form of oseltamivir.

These findings suggest that the naphthyl-hydrazide scaffold could serve as a valuable template for the development of novel influenza A virus inhibitors. The mechanism of action for these compounds was proposed to involve the non-structural protein 1 (NS1) of the influenza A virus.

Table 1: Antiviral Activity of Selected Naphthyl-Carbohydrazide Derivatives against Influenza A Virus

| Compound | Structure | Target | Key Findings |

| HENC | 3-hydroxy-N'-[(Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]naphthalene-2-carboxamide | Influenza A Virus (NS1) | Lead compound identified through differential scanning fluorimetry. |

| Phenyl-substituted HENC analogue | N/A | Influenza A Virus | Exhibited antiviral activity similar to the active form of oseltamivir. |

| Cyclohexyl-substituted HENC analogue | N/A | Influenza A Virus | Showed potent antiviral activity. |

Antinociceptive and Analgesic Research

The hydrazide and hydrazone chemical motifs are recognized for their potential to elicit analgesic effects, and various derivatives have been synthesized and evaluated for this purpose. nih.govresearchgate.netnih.gov While specific studies focusing exclusively on this compound are limited, the broader class of hydrazide derivatives has demonstrated significant antinociceptive properties in preclinical models. nih.govnih.govnih.gov

Research has shown that many synthesized hydrazide and hydrazone compounds induce a significant reduction in the writhing response in mice, a common test for analgesic activity. nih.govnih.gov In some cases, the potency of these derivatives has been reported to be greater than that of the well-known non-steroidal anti-inflammatory drug (NSAID), mefenamic acid. nih.gov The mechanism of action for the analgesic effects of some hydrazone derivatives is thought to involve the inhibition of cyclooxygenase (COX) enzymes, similar to NSAIDs. researchgate.net

For instance, a series of N-substituted 2(3,4)-pyridylcarboxylic acid hydrazides were synthesized and tested for their analgesic and anti-inflammatory activities. nih.gov The compound 1-(2-pyridylcarbonyl)-2-(2-pyridyl)hydrazine was identified as a particularly potent agent. nih.gov This body of research supports the hypothesis that the this compound scaffold is a promising candidate for the development of novel analgesic agents, warranting further investigation.

Table 2: Analgesic Activity of Representative Hydrazide Derivatives

| Compound Class | Test Model | Key Findings | Reference |

| Hydrazide and Hydrazine (B178648) Derivatives | Acetic acid-induced writhing in mice | Most synthesized compounds showed significant reduction in writhing. One compound was more potent than mefenamic acid. | nih.govnih.gov |

| N-substituted 2(3,4)-pyridylcarboxylic acid hydrazides | Not Specified | 1-(2-pyridylcarbonyl)-2-(2-pyridyl)hydrazine was the most potent analgesic and anti-inflammatory compound in the series. | nih.gov |

| N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives | Not Specified | Demonstrated strong anti-inflammatory activity compared to standard drugs. | nih.gov |

Antitrypanosomal Activity Studies

For example, a series of 2-arylquinazolin-4-hydrazines were synthesized and evaluated for their activity against T. cruzi. acs.org Several of these derivatives, such as those with 4-chlorophenyl and 3-bromophenyl substitutions, displayed interesting levels of activity and selectivity against the epimastigote form of the parasite. acs.org The proposed mechanism for some of these compounds involves acting as nitric oxide (NO) donors, which is toxic to the parasite. acs.org

Furthermore, other studies have explored 1,2,3-triazole-based hybrids as antitrypanosomal agents, with some derivatives showing potent activity against trypomastigotes of T. cruzi. mdpi.com Research on 2-aminomethyl-1-(2-oxyphenyl)naphthalenes has also identified compounds with good antitrypanosomal activity and low cytotoxicity. These findings, although not directly involving the this compound structure, underscore the potential of both the hydrazine/hydrazide moiety and the naphthalene ring system in the design of novel antitrypanosomal drugs.

Table 3: Antitrypanosomal Activity of Structurally Related Compounds

| Compound Class | Target Organism | Key Findings | Reference |

| 2-Arylquinazolin-4-hydrazines | Trypanosoma cruzi (epimastigotes) | Derivatives with 4-chlorophenyl and 3-bromophenyl groups showed notable activity and selectivity. | acs.org |

| 1,2,3-Triazole-based hybrids | Trypanosoma cruzi (trypomastigotes) | Some derivatives exhibited potent activity, with IC50 values significantly lower than the reference drug benznidazole. | mdpi.com |

| 2-Aminomethyl-1-(2-oxyphenyl)naphthalenes | Trypanosoma cruzi | M-configured atropisomers with an O-triflate group showed good antitrypanosomal activity (IC50 down to 1.6 µg/mL). |

Retinoid X Receptor Alpha (RXRα) Antagonism

The Retinoid X Receptor Alpha (RXRα) is a nuclear receptor that plays a crucial role in regulating gene transcription involved in various physiological processes. As such, it is a significant target for drug discovery. To date, there is no specific research in the available scientific literature that investigates the potential of this compound or its direct derivatives as antagonists of RXRα. While the naphthalene moiety is present in some compounds that interact with nuclear receptors, a direct link to RXRα antagonism for this particular chemical class has not been established. Further research would be required to explore this potential biological activity.

Structure Activity Relationship Sar Elucidation for N 2 Naphthyl Glycine Hydrazide Analogues

Influence of Naphthalenyl and Hydrazide Moieties on Biological Efficacy

The N-(2-Naphthyl)glycine hydrazide scaffold contains two key structural components whose presence is fundamental to biological activity: the hydrazide group and the naphthalenyl group.

The hydrazide functional group (-CONHNH₂) is a well-established pharmacophore in medicinal chemistry. nih.gov It is a versatile structural motif found in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govmdpi.comnih.gov The hydrazide moiety is often used as a linker or a key interacting group, capable of forming hydrogen bonds and participating in keto-enol tautomerism, which can influence binding to biological targets. mdpi.comresearchgate.net In the context of this compound analogues, this group serves as a crucial building block, often condensed with aldehydes or ketones to form hydrazones, which themselves are a class of biologically active compounds. mdpi.com

The naphthalenyl moiety, specifically the 2-substituted naphthalene (B1677914) ring, is a critical determinant of potency. SAR studies on glycine (B1666218) hydrazide-based CFTR inhibitors demonstrated that analogues featuring an N-(2-naphthalenyl) group had significantly higher inhibitory activity compared to those with an N-(4-chlorophenyl) or N-(4-methylphenyl) group. semanticscholar.org The importance of the substitution pattern on the naphthalene ring is profound; replacement of the 2-naphthalenyl group with a 1-naphthalenyl isomer resulted in a substantial decrease in CFTR inhibition, underscoring the strict steric requirement for optimal interaction with the target. semanticscholar.org This observation highlights that the specific geometry and hydrophobic surface presented by the 2-naphthalenyl group are essential for maximal efficacy. semanticscholar.org

This requirement is not limited to CFTR inhibition. In studies of antitubercular agents, the naphthalenyl group was also found to be vital. The bioisosteric replacement of the 2-naphthyl group in this compound with a 6-quinolyl group led to a complete loss of antitubercular activity at low concentrations, further confirming the privileged role of the naphthalene ring system in the biological action of this class of compounds.

Systemic Analysis of Substituent Effects on Target Interaction and Potency

Beyond the core naphthalenyl and hydrazide moieties, substituents at various positions on the scaffold have been systematically varied to probe their effects on biological activity. These studies have provided a detailed understanding of the electronic and steric requirements for potent activity.

In the development of antitubercular agents, modifications to the glycine portion and the naphthalene ring of this compound yielded compounds with potent inhibitory action against Mycobacterium tuberculosis H37Rv. For instance, methylation of the nitrogen atom to form N-methyl-N-(2-naphthyl)glycine hydrazide, or addition of a methoxy (B1213986) group to the naphthalene ring to give N-(6-methoxy-2-naphthyl)glycine hydrazide, resulted in compounds with significant activity. These findings suggest that the area around the glycine linker and the distal part of the naphthalene ring can tolerate certain substitutions, which can be used to fine-tune the molecule's properties.

| Compound | Substituent Modification | Antitubercular Activity (MIC, µg/mL) vs. M. tuberculosis H37Rv |

| This compound | Parent Compound | 1.0 - 5.0 |

| N-(2-Naphthyl)alanine hydrazide | Methyl group on glycine α-carbon | 1.0 - 5.0 |

| N-methyl-N-(2-naphthyl)glycine hydrazide | Methyl group on glycine nitrogen | 0.5 - 1.0 |

| N-(6-methoxy-2-naphthyl)glycine hydrazide | Methoxy group on naphthalene ring | 5.0 - 10.0 |

| 3-(2-naphthylamino)butyric acid hydrazide | Extended glycine linker | 1.0 - 5.0 |

| N-(6-Quinolyl)glycine hydrazide | Naphthalene replaced by quinoline (B57606) | Inactive at low concentrations |

Data sourced from Ramamurthy et al., J Med Chem, 1989.

For CFTR inhibitors, the most potent analogues are hydrazones derived from the condensation of this compound with a substituted benzaldehyde (B42025). The substituents on the benzaldehyde phenyl ring (designated R₃) have a dramatic effect on inhibitory potency. nih.govnih.govresearchgate.net Analysis of a series of these hydrazones revealed that maximal inhibitory potency was achieved with a 3,5-dibromo-2,4-dihydroxyphenyl substituent, as seen in the highly potent inhibitor GlyH-101. nih.govresearchgate.net The presence of two bromine atoms and two hydroxyl groups on this ring is a key feature for high affinity. researchgate.net

| Compound Name | R₁ Substituent (on Glycine-N) | R₃ Substituent (on Hydrazone) | CFTR Inhibition (% at 10 µM) |

| GlyH-101 | 2-Naphthalenyl | 3,5-Dibromo-2,4-dihydroxyphenyl | 96 ± 2 |

| GlyH-102 | 2-Naphthalenyl | 2,4-Dihydroxyphenyl | 58 ± 5 |

| GlyH-103 | 2-Naphthalenyl | 4-Hydroxyphenyl | 18 ± 4 |

| GlyH-104 | 1-Naphthalenyl | 3,5-Dibromo-2,4-dihydroxyphenyl | 21 ± 3 |

| GlyH-105 | 4-Chlorophenyl | 3,5-Dibromo-2,4-dihydroxyphenyl | 11 ± 2 |

Data sourced from Muanprasat et al., J Gen Physiol, 2004. semanticscholar.orgnih.gov

The data clearly indicates that removing the bromo- and hydroxyl- groups (GlyH-103) or even just the bromo- groups (GlyH-102) significantly diminishes the inhibitory effect. semanticscholar.org This systematic analysis highlights the specific pharmacophoric requirements for potent target interaction, where the substituted phenyl ring engages in crucial binding interactions, likely involving hydrogen bonding and halogen bonding, within the CFTR channel pore. nih.govnih.gov

Conformational and Stereochemical Factors in Biological Response

The three-dimensional arrangement of the this compound analogues is a critical factor in their biological response. The conformation and stereochemistry dictate how the molecule presents its key binding motifs, such as the naphthalene ring and other substituted aromatic rings, to its biological target.

A key conformational element is the hydrazone linker (–C(=O)NHN=CH–) present in many of the most active analogues like GlyH-101. This linker is relatively rigid and holds the N-naphthalenyl group and the substituted phenyl ring in a specific spatial orientation. The linker can exist in different tautomeric (keto-enol) and isomeric (E/Z about the C=N double bond) forms, although the keto form is common. mdpi.comresearchgate.net The defined geometry imposed by this linker is crucial for fitting the molecule into the binding site of its target protein.

Furthermore, the introduction of chiral centers can lead to stereoselectivity in biological activity. The synthesis of 3-(2-naphthylamino)butyric acid hydrazide, which showed potent antitubercular activity, introduced a stereocenter into the molecule. While the enantiomers were not separated in this study, it is highly probable that they would exhibit different biological activities, as enantiomers frequently interact differently with chiral biological macromolecules like enzymes and receptors. This highlights that stereochemical factors are an important consideration in the design and optimization of these compounds.

Computational and Theoretical Chemistry Applications in N 2 Naphthyl Glycine Hydrazide Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(2-Naphthyl)glycine hydrazide, docking studies have been instrumental in understanding its interaction with biological targets.

For instance, derivatives of this compound have been identified as inhibitors of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. nih.govresearchgate.net Molecular docking simulations have helped to elucidate the binding mode of these inhibitors. One notable derivative, GlyH-101, is believed to occlude the CFTR pore near its external entrance, a novel mechanism of inhibition. nih.govresearchgate.net These studies suggest that the N-(2-naphthalenyl) substituent is crucial for potent inhibitory activity. nih.govresearchgate.net

Similarly, in the investigation of antitubercular agents, molecular docking has been used to analyze the interaction between hydrazine-1-carbothioamide derivatives and the urease enzyme. mdpi.com These studies help in identifying key interactions that are vital for the inhibitory potential of these compounds. mdpi.com

A summary of representative molecular docking studies involving this compound analogs is presented below:

| Compound/Derivative | Target Protein | Key Findings |

| GlyH-101 (a glycine (B1666218) hydrazide derivative) | CFTR Protein | Occludes the pore near the external entrance, with the N-(2-naphthalenyl) group being important for potency. nih.govresearchgate.net |

| 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides | Urease Enzyme | Revealed key interactions between the enzyme and the inhibitors. mdpi.com |

| N'-(2-oxoindolin-3-ylidene)hydrazide derivatives | c-Met Kinase | Analysis of the binding mode within the kinase active site. |

Mechanistic Probing through Theoretical Calculations

Theoretical calculations offer a powerful lens to probe the reaction mechanisms and electronic properties of molecules. For this compound and its analogs, these calculations have provided insights that are not easily accessible through experimental means alone.

The inhibitory action of N-[2-Naphthyl]-glycine hydrazide on the DNA-dependent RNA polymerase of Mycobacterium tuberculosis H37Rv is thought to involve hydrophobic interactions. ias.ac.in Theoretical calculations can model these non-covalent interactions, providing a deeper understanding of the binding affinity and specificity.

Furthermore, computational studies on similar hydrazine-based fluorescent probes have clarified their fluorescence quenching mechanisms. researchgate.net These studies revealed that the significant rotation of the hydrazine (B178648) group in the excited state leads to charge separation and fluorescence quenching, a process that can be modeled theoretically. researchgate.net This knowledge is crucial for the rational design of new fluorescent sensors.

In Silico Prediction of Relevant Biological Parameters

In silico methods are widely used in drug discovery to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates. These predictions help in prioritizing compounds for further experimental evaluation, thereby saving time and resources.

For derivatives of this compound, in silico ADMET prediction can be a valuable tool. For example, studies on other bioactive compounds, such as phloroglucinols, have demonstrated the utility of these methods in assessing drug-likeness. Such analyses typically predict parameters like human intestinal absorption, blood-brain barrier penetration, and potential toxicity. While specific in silico ADMET data for this compound is not extensively published in the provided results, the established methodologies are directly applicable.

Key ADMET parameters that can be predicted in silico include:

Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gut.

Blood-Brain Barrier (BBB) Penetration: Indicates the likelihood of a compound reaching the central nervous system.

Toxicity: Flags potential toxic liabilities of the molecule.

Drug-likeness: Assesses the compound's properties based on established rules like Lipinski's rule of five.

Quantum Chemical Investigations

Quantum chemical investigations, such as those employing Density Functional Theory (DFT), provide detailed information about the electronic structure, geometry, and spectral properties of molecules. najah.edu These methods have been applied to study various hydrazine derivatives, offering insights that are relevant to this compound.

For example, DFT calculations can be used to obtain accurate interaction energies for molecular dimers, quantifying the strength of intermolecular forces like hydrogen bonds and C-H···π interactions. mdpi.com Such calculations have been performed on bioactive 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides to understand their crystal packing. mdpi.com

Quantum chemical simulations have also been pivotal in understanding the primordial chemical life of glycine, the parent amino acid of the subject compound. nih.gov These studies explore reaction pathways and energetics, which can be extended to understand the reactivity of this compound.

Molecular Modeling for Structural Insights

Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. It plays a crucial role in visualizing ligand-receptor interactions and understanding the conformational preferences of molecules.

In the study of N'-(2-oxoindolin-3-ylidene)hydrazide derivatives as c-Met kinase inhibitors, molecular modeling was used to analyze their binding mode. This provided a structural basis for the observed structure-activity relationships. Similarly, X-ray analysis combined with molecular modeling of adamantane-linked hydrazine-1-carbothioamide derivatives revealed how different substituents affect their conformation in the solid state. mdpi.com These structural insights are vital for the rational design of more potent and selective inhibitors.

Advanced Analytical Methodologies for N 2 Naphthyl Glycine Hydrazide Characterization in Research

Spectroscopic Characterization Techniques (e.g., NMR, IR, UV-Vis, MS)

Spectroscopic methods are indispensable for the initial confirmation of the chemical identity and structure of newly synthesized N-(2-Naphthyl)glycine hydrazide analogues. Each technique provides unique insights into the molecule's composition and electronic properties.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: ¹H NMR and IR spectroscopy are routinely used to confirm the successful synthesis of hydrazide-based compounds. For instance, in the characterization of a novel hydrazide-based Schiff base chemosensor, ¹H-NMR was used to identify the protons in various parts of the molecule, while IR spectroscopy confirmed the presence of key functional groups. rsc.org The NIST Chemistry WebBook also provides reference IR spectra for related structures like Glycine (B1666218), n-(2-mercaptoethyl)-, hydrazide, which helps in assigning characteristic vibrational bands. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The presence of the naphthyl group in this compound derivatives imparts distinct chromophoric and fluorescent properties, making UV-Vis spectroscopy a valuable tool. Studies on related compounds, such as biotinyl-l-3-(2-naphthyl)-alanine hydrazide (BNAH), highlight the strong UV absorbing and fluorescent nature of the naphthyl moiety, which is exploited for detection in biological assays. nih.gov Advanced ultrafast UV-Vis spectroscopy has been used to study the reactive intermediates of other 2-naphthyl derivatives, revealing details about their excited states and decay kinetics within picoseconds. nih.gov

Mass Spectrometry (MS): Mass spectrometry is critical for confirming the molecular weight and elemental composition of this compound and its derivatives. Electrospray ionization mass spectrometry (ESI-MS) is frequently employed to verify the mass of synthesized compounds, as demonstrated in the analysis of hydrazide-based chemosensors. rsc.org More advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for the identification and quantification of related acylated glycine metabolites in complex biological matrices. nih.gov Furthermore, the specific reactivity of the hydrazide functional group is exploited in glycoproteomic studies, where it is used to conjugate glycoproteins to a solid support for subsequent analysis by MS (B15284909). researchgate.net

| Spectroscopic Technique | Application in Hydrazide Characterization | Key Findings |

| NMR & IR Spectroscopy | Structural verification of the synthesized molecule. | Confirms the presence of specific proton environments and functional groups (e.g., C=O, N-H bonds). rsc.org |

| UV-Vis Spectroscopy | Analysis of electronic transitions and fluorescent properties. | The naphthyl group provides strong UV absorption and fluorescence, useful for detection and studying reaction kinetics. nih.govnih.gov |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental formula; identification in biological samples. | ESI-MS confirms the mass of the target compound; LC-MS/MS allows for sensitive detection in complex mixtures. rsc.orgnih.gov |

Solid-State Structural Elucidation Methods (e.g., X-ray Diffraction)

While spectroscopic methods confirm connectivity, X-ray diffraction provides unequivocal proof of the three-dimensional structure of a molecule in its crystalline state. This technique is the gold standard for elucidating stereochemistry, bond lengths, bond angles, and intermolecular interactions.

Research on hydrazino peptide analogues demonstrates the power of X-ray crystallography to define the average geometry of the hydrazide link (CO-NβH-Nα<). nih.gov Such studies provide crucial information on the conformational properties imparted by this peptidomimetic link. nih.gov Similarly, the structure of a complex between a hydrazide-based chemosensor and a nickel ion was confirmed by single-crystal X-ray diffraction, revealing the precise coordination geometry. rsc.org For simpler, related molecules, powder X-ray diffraction is used to confirm the crystalline phase and structure, as shown in studies of γ-glycine. researchgate.net

| Method | Information Obtained | Significance |

| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions (e.g., hydrogen bonding). rsc.orgnih.gov | Unambiguously determines the molecule's conformation and packing in the solid state, which is vital for understanding structure-activity relationships. |

| Powder X-ray Diffraction | Crystalline phase identification, lattice parameters. researchgate.net | Confirms the crystalline nature and purity of the bulk sample. |

Electrophysiological Techniques for Functional Analysis (e.g., Whole-Cell Patch Clamp)

For derivatives of this compound that act on ion channels, the whole-cell patch-clamp technique is the definitive method for functional analysis. axolbio.com It allows for high-fidelity recording of ion currents across the cell membrane, providing detailed insights into the mechanism of channel modulation.

A key derivative, known as GlyH-101, was extensively studied using this technique to characterize its inhibitory effect on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Cl⁻ channel. semanticscholar.orgnih.gov

Whole-Cell Recordings: These experiments revealed that GlyH-101 blocks CFTR in a voltage-dependent manner. The block was stronger at positive membrane potentials, with the apparent inhibitory constant (Kᵢ) increasing from 1.4 µM at +60 mV to 5.6 µM at -60 mV. semanticscholar.orgnih.govresearchgate.net This voltage dependence provides clues about where the inhibitor binds within the channel's electric field. researchgate.net

Single-Channel Recordings: Patch-clamp experiments on excised membrane patches allowed for the observation of single CFTR channels. These recordings showed that GlyH-101 induces a "flickery block," characterized by fast channel closures within longer bursts of channel openings. semanticscholar.orgnih.gov This mechanism drastically reduced the mean channel open time from 264 ms to just 13 ms in the presence of 5 µM GlyH-101, consistent with the action of a pore-occluding blocker. semanticscholar.orgnih.gov

| Patch-Clamp Configuration | Research Finding for GlyH-101 (A CFTR Inhibitor) |

| Whole-Cell Current Measurement | Demonstrated reversible, voltage-dependent inhibition of the CFTR Cl⁻ current. semanticscholar.orgnih.gov |

| Dose-Response Analysis | Determined the inhibitory constant (Kᵢ) at various membrane potentials (e.g., Kᵢ = 1.4 µM at +60 mV). researchgate.net |

| Single-Channel Analysis | Revealed a pore-blocking mechanism that reduces the mean open time of the channel without affecting its conductance. semanticscholar.orgnih.gov |

Cell-Based Assay Methodologies for Biological Screening

Before undertaking detailed electrophysiological studies, high-throughput screening (HTS) using cell-based assays is often employed to identify active compounds from large chemical libraries. These assays are designed to report on a specific biological activity in a living cell context.

The discovery of glycine hydrazides as CFTR inhibitors originated from a sophisticated cell-based HTS assay. semanticscholar.orgnih.gov The assay utilized Fischer rat thyroid (FRT) cells that were engineered to co-express two key components:

Human wild-type CFTR: The protein target of the inhibitors.

A halide-sensing yellow fluorescent protein (YFP): A biosensor whose fluorescence is quenched by iodide ions.

The screening process involved stimulating CFTR to open its channel and then measuring the rate of iodide influx into the cells by monitoring the decrease in YFP fluorescence. nih.gov Compounds that inhibit CFTR reduce the rate of iodide influx, thus preventing fluorescence quenching. This powerful methodology enabled the screening of 100,000 compounds and identified the glycine hydrazide chemical class as potent CFTR inhibitors. semanticscholar.orgnih.gov In other fields, hydrazide-based chemosensors have been applied for live-cell imaging to detect specific ions. rsc.org

| Assay Component | Role in the Screening Process |

| FRT Cells expressing CFTR | Provides the biological system and the drug target (CFTR channel). nih.gov |

| Halide-Sensing YFP | Acts as an intracellular biosensor for channel activity (halide influx). nih.gov |

| cAMP Agonists (e.g., Forskolin) | Used to activate the CFTR channels to establish a baseline signal. nih.gov |

| Test Compounds (e.g., Glycine Hydrazides) | Screened for their ability to block the activated channels, measured as a reduction in the rate of fluorescence quenching. semanticscholar.org |

Biochemical Assays for Mechanistic Investigations

Biochemical assays are crucial for probing the molecular interactions and functional consequences of a compound's activity in a more controlled, cell-free, or physiological context.

Exploiting Hydrazide Chemistry: The unique reactivity of the hydrazide group can be leveraged in biochemical assays. A method for quantitative proteomics involves the conjugation of glycoproteins from complex biological samples (like blood serum) onto a solid support via hydrazide chemistry. This allows for the specific isolation and subsequent identification of this protein class, demonstrating a powerful biochemical application of the core functional group. researchgate.net

Functional Assays in Disease Models: To confirm that the channel inhibition observed in cell-based assays translates to a physiologically relevant effect, functional assays in disease models are used. The efficacy of the CFTR inhibitor GlyH-101 was validated in a closed-loop model of cholera in mice. In this model, cholera toxin induces massive intestinal fluid secretion by over-activating CFTR. Intraluminal administration of GlyH-101 was found to reduce this cholera toxin-induced fluid secretion by approximately 80%, directly linking the biochemical inhibition of the channel to a potential therapeutic outcome. semanticscholar.orgnih.gov

Emerging Research Frontiers and Future Perspectives for N 2 Naphthyl Glycine Hydrazide

Exploration of Novel Biological Targets and Pathways

Initial research has established N-(2-Naphthyl)glycine hydrazide and its analogues as potent modulators of specific biological pathways. Future exploration is aimed at broadening this scope and discovering new molecular targets.

The most well-documented target is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) , a cAMP-regulated chloride ion channel. Derivatives of this compound, notably the analogue GlyH-101, act as selective and reversible pore-occluding inhibitors of the CFTR channel. caymanchem.com This mechanism involves binding to a site at the external pore of the channel, which physically blocks chloride transport. caymanchem.com This inhibitory action has significant therapeutic implications for cystic fibrosis, a disease caused by defective CFTR, and for enterotoxin-mediated secretory diarrheas, such as cholera, where excessive CFTR activity leads to massive intestinal fluid loss. rupress.org In vivo studies have confirmed that intraluminal administration of GlyH-101 significantly reduces cholera toxin-induced intestinal fluid secretion. caymanchem.com

Another critical biological target is the DNA-dependent RNA polymerase of Mycobacterium tuberculosis . ias.ac.in this compound has been identified as a potent inhibitor of this enzyme, disrupting the transcription process and thereby suppressing bacterial growth. ias.ac.in Significantly, certain analogues have shown potent inhibitory action against strains of M. tuberculosis that are resistant to common antitubercular drugs like isonicotinic acid hydrazide and streptomycin. nih.govacs.org

Emerging research on related hydrazone structures suggests potential new avenues for this compound derivatives. Studies on other novel hydrazide-hydrazone compounds have investigated their inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and human carbonic anhydrase (hCA) isoforms I and II, which are therapeutic targets for conditions like Alzheimer's disease and glaucoma. nih.gov Furthermore, other N-acylhydrazones containing a glycine (B1666218) residue have been synthesized and evaluated as potential inhibitors of HIV-1 capsid protein assembly. nih.gov These findings open the possibility of designing and screening this compound analogues against these and other novel biological targets.

Development of Advanced Analogues with Enhanced Specificity

A primary focus of current research is the rational design and synthesis of advanced analogues of this compound with improved potency, selectivity, and specialized functions.

Antitubercular Analogues: Structure-activity relationship (SAR) studies have led to the synthesis of several analogues with potent antitubercular activity. Modifications to the core structure have yielded compounds with significant inhibitory action against Mycobacterium tuberculosis H37Rv at low concentrations. nih.govacs.org Conversely, the replacement of the naphthyl group with bioisosteres like a quinolyl group resulted in a loss of activity, highlighting the critical role of the naphthyl moiety for antitubercular efficacy. nih.gov

| Compound Name | Key Structural Feature | Reported Activity | Reference |

|---|---|---|---|

| N-(2-Naphthyl)alanine hydrazide | Alanine (B10760859) instead of glycine | Potent inhibitor of M. tuberculosis H37Rv (0.5-10.0 µg/mL) | nih.gov |

| N-methyl-N-(2-naphthyl)glycine hydrazide | N-methylation of the glycine nitrogen | Potent inhibitor of M. tuberculosis H37Rv (0.5-10.0 µg/mL) | nih.gov |

| N-(6-methoxy-2-naphthyl)glycine hydrazide | Methoxy (B1213986) group on the naphthyl ring | Potent inhibitor of M. tuberculosis H37Rv (0.5-10.0 µg/mL) | nih.gov |

| 3-(2-naphthylamino)butyric acid hydrazide | Butyric acid hydrazide linker | Potent inhibitor of M. tuberculosis H37Rv (0.5-10.0 µg/mL) | nih.gov |

| N-(6-Quinolyl)glycine hydrazide | Quinolyl ring instead of naphthyl | Loss of antitubercular activity at low concentrations | nih.gov |

CFTR Inhibitor Analogues: Extensive SAR analysis has been conducted to optimize CFTR inhibition. This research identified that maximal potency is achieved with an N-(2-naphthalenyl) group combined with a 3,5-dibromo-2,4-dihydroxyphenyl substituent. rupress.org This led to the development of GlyH-101 , a highly potent, water-soluble, and fast-acting CFTR inhibitor. nih.gov Studies have shown that replacing the 2-naphthalenyl group with a 1-naphthalenyl, 2-anthracenyl, or a more polar 6-quinolinyl ring significantly diminishes inhibitory activity, demonstrating high structural specificity. semanticscholar.org

| Analogue (Example) | Key Structural Modification | Impact on CFTR Inhibition | Reference |

|---|---|---|---|

| GlyH-101 | Addition of (3,5-dibromo-2,4-dihydroxyphenyl)methylene | Maximal inhibitory potency (Ki = 1.4 µM at +60 mV) | rupress.org |

| GlyH-104 | Replacement of 2-naphthalenyl with 1-naphthalenyl | Substantially decreased activity | semanticscholar.org |

| GlyH-124/125 | Replacement of 2-naphthalenyl with 2-anthracenyl | Weakly active | semanticscholar.org |

| GlyH-126/127 | Replacement of 2-naphthalenyl with 6-quinolinyl | Little to no activity | semanticscholar.org |

Specialized Probes for Research: Advanced analogues are also being developed as tools for biological research. For instance, biotinyl-l-3-(2-naphthyl)-alanine hydrazide (BNAH) is a derivative designed for studying carbohydrate-protein interactions. nih.govoup.com This compound allows for the immobilization of N-glycans onto streptavidin matrices, creating versatile solid-phase probes for use in binding experiments. nih.govoup.com

Integration of Computational Design with Synthetic Efforts

The synergy between computational chemistry and synthetic organic chemistry is accelerating the discovery and optimization of this compound derivatives. While the initial discovery of the glycine hydrazide class of CFTR inhibitors arose from a large-scale experimental screening of 100,000 small molecules, computational methods are increasingly vital for refining these leads. researchgate.net

In silico studies, such as molecular docking and SAR analysis, are now commonly employed to predict how novel analogues will interact with their biological targets. For example, in the broader field of hydrazones, computational docking has been used to investigate the binding of new compounds to the active sites of enzymes like laccase and cholinesterases. nih.govmdpi.com This approach allows researchers to prioritize the synthesis of compounds with the highest predicted affinity and specificity, saving time and resources.

The general principle of computational design involves creating a model of the target protein's binding site and then virtually screening potential ligands to assess their fit and binding energy. nih.gov For this compound, this means that chemists can design new analogues on a computer, modify functional groups, and predict the resulting change in biological activity before committing to complex synthetic procedures. This iterative process of computational modeling followed by targeted synthesis and experimental validation is a powerful paradigm for developing next-generation inhibitors.

Methodological Advancements in this compound Research

Progress in the study of this compound has been propelled by advancements in both chemical synthesis and biological evaluation techniques.

Synthetic Methodologies: The foundational synthesis of this compound typically involves a multi-step process beginning with the alkylation of 2-naphthalenamine with an agent like ethyl iodoacetate, followed by hydrazinolysis using hydrazine (B178648) hydrate (B1144303) to yield the core hydrazide. Analogues are then commonly prepared through condensation reactions with a wide variety of aldehydes and ketones to produce a library of hydrazone derivatives.

Advanced Biological Evaluation Techniques:

High-Throughput Screening (HTS): The initial identification of the glycine hydrazide scaffold as a CFTR inhibitor was made possible by HTS, which used Fischer rat thyroid (FRT) cells co-expressing CFTR and a halide-sensing yellow fluorescent protein (YFP) to rapidly assess the inhibitory activity of thousands of compounds. researchgate.net

Electrophysiology: The precise mechanism of CFTR inhibition by GlyH-101 was elucidated using sophisticated electrophysiological techniques. rupress.org Whole-cell and patch-clamp recordings revealed a voltage-dependent block and a reduction in the channel's mean open time, providing detailed mechanistic insights that are not possible with simpler assays. nih.gov

In Vivo Models: The therapeutic potential of these compounds has been validated using specific animal models. For example, the efficacy of GlyH-101 was demonstrated by measuring the inhibition of forskolin-induced hyperpolarization in mouse nasal potential differences and by its ability to reduce fluid secretion in a closed-loop mouse model of cholera. rupress.org

Solid-Phase Binding Assays: The development of derivatized probes, such as Biotinyl-l-3-(2-naphthyl)-alanine hydrazide (BNAH), represents a methodological advance for studying molecular interactions. nih.gov These probes enable the immobilization of glycans for use in solid-phase experiments, facilitating detailed studies of carbohydrate-protein binding using techniques like surface plasmon resonance. oup.com

Q & A

Q. What are the established synthetic routes for N-(2-Naphthyl)glycine hydrazide and its analogues?

The synthesis typically involves a multi-step reaction starting with 2-naphthalenamine. Key steps include:

- Step 1 : Alkylation with ethyl iodoacetate to form an intermediate ester.

- Step 2 : Hydrazinolysis using hydrazine hydrate to yield the hydrazide.

- Step 3 : Condensation with aldehydes (e.g., 2,4-dihydroxy-3,5-dibromobenzaldehyde) to finalize the hydrazide structure .

Variants with heteroaromatic groups (e.g., 6-quinolinium) require alternative routes, such as reductive amination of glyoxalic acid with 6-aminoquinoline, followed by esterification and hydrazide formation .

Q. How is the antitubercular activity of this compound assessed in vitro?

Activity against Mycobacterium tuberculosis H37Rv is tested in Youman's medium. Key parameters:

- Concentration range : 0.5–10.0 µg/mL.

- Resistance profiling : Efficacy against isoniazid- and streptomycin-resistant strains.

- Structural optimization : Modifications like N-methylation or methoxy substitution at the naphthyl group enhance potency, while bioisosteric replacements (e.g., quinoline) reduce activity .

Advanced Research Questions

Q. How does this compound inhibit CFTR chloride channels, and what structural features drive potency?

Mechanistic studies show it acts as a pore-occluding CFTR inhibitor. Critical structural elements:

- Naphthyl group : Enhances hydrophobic interactions with the CFTR pore.

- Dihydroxy-dibromobenzaldehyde moiety : Increases binding affinity via halogen bonding.

- SAR analysis : Derivatives with bulkier aromatic groups (e.g., 6-quinolinium) exhibit reduced efficacy due to steric hindrance .

Methodological note : In vivo efficacy is validated in murine models via intratracheal or intranasal administration, with chloride flux measured by nasal potential difference assays .

Q. What role does this compound play in modulating peptoid backbone conformation?

As an N-acyl hydrazide, it stabilizes trans-amide bonds in peptoid oligomers. Key findings:

- Backbone rigidity : The naphthyl group induces steric constraints, reducing conformational flexibility.

- Solubility trade-offs : Hydrophobic naphthyl moieties may limit aqueous solubility, requiring co-solvents (e.g., DMSO) for biochemical assays .

Experimental design : Circular dichroism (CD) and X-ray crystallography are used to confirm trans-amide geometry .

Q. How can hydrazide-functionalized derivatives be utilized for site-specific protein immobilization?

this compound analogues enable covalent coupling via aldehyde-hydrazide chemistry:

- Glycoprotein immobilization : Periodate-oxidized glycoproteins (exposing aldehyde groups) form stable hydrazone linkages with hydrazide-modified supports.

- Optimization parameters : pH 3–10 stability, ligand density, and reaction time (typically 2–4 hours).

Applications : Used in affinity chromatography for avidin-biotin systems, enhancing binding specificity compared to random immobilization .

Q. What analytical techniques validate the structural integrity of this compound derivatives?

- Mass spectrometry (MS) : LC-ESI-MS confirms molecular weight and purity (e.g., [M+H]+ ions for C9H13N5O3 derivatives) .

- NMR spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR resolves naphthyl proton environments and hydrazide NH signals.

- Elemental analysis : Validates stoichiometry (e.g., %C, %N within ±0.3% theoretical) .

Data Contradictions and Resolution

Q. Discrepancies in antitubercular activity between naphthyl and quinoline derivatives: How to interpret?

- Observation : N-(6-Quinolyl)glycine hydrazide shows reduced activity compared to naphthyl analogues.

- Hypothesis : Electron-deficient quinoline rings disrupt membrane permeability or target binding.

- Resolution : LogP measurements and molecular docking studies suggest quinoline derivatives exhibit higher polarity, reducing mycobacterial uptake .

Q. Conflicting reports on hydrazide stability in physiological buffers: How to address?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.